molecular formula C6H16ClN B158510 N-(1-ethylpropyl)-N-methylamine hydrochloride CAS No. 130985-81-8

N-(1-ethylpropyl)-N-methylamine hydrochloride

Cat. No.: B158510
CAS No.: 130985-81-8
M. Wt: 137.65 g/mol
InChI Key: VTOBVEWRGMUFJJ-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a nitrogen atom bonded to a methyl group and a branched 1-ethylpropyl group (C₅H₁₁). The hydrochloride form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

N-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBVEWRGMUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590469
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130985-81-8
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethylpropyl)methylamine hydrochloride
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Preparation Methods

General Procedure

The most widely reported method involves the alkylation of N-methylamine with 1-bromo-1-ethylpropane (or its analogs) under basic conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide ion. The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

  • Solvent : Ethanol, methanol, or toluene.

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Temperature : 25–50°C.

  • Yield : 75–85% after purification.

Optimization Strategies

  • Phase-Transfer Catalysis (PTC) : Addition of tetra-n-butylammonium bromide (TBAB) enhances reaction rates by facilitating ion exchange between aqueous and organic phases. This method reduces side products like bis-alkylated amines.

  • Inert Atmosphere : Conducting the reaction under nitrogen minimizes oxidation of the amine.

Table 1: Alkylation Method Comparison

ParameterStandard AlkylationPTC-Modified Alkylation
Reaction Time (hr)6–84–5
Yield (%)75–8082–85
Purity (%)95–9898–99
Key AdditiveNoneTBAB (5 mol%)

Reductive Amination of Ketones

Procedure Overview

An alternative route involves reductive amination of pentan-3-one with methylamine using hydrogen gas and a palladium catalyst. This method avoids alkyl halides, reducing halogenated waste.

Reaction Steps :

  • Condensation of pentan-3-one with methylamine to form an imine.

  • Hydrogenation of the imine to N-(1-ethylpropyl)-N-methylamine.

  • Salt formation with HCl gas in anhydrous ether.

Advantages :

  • Higher atom economy compared to alkylation.

  • Suitable for large-scale production.

Limitations :

  • Requires specialized equipment for hydrogenation.

  • Catalyst cost (Pd/C or Raney Ni).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance efficiency and safety. Key features include:

  • Temperature Control : Maintained at 50°C ± 2°C for consistent product quality.

  • Automated pH Adjustment : In-line sensors ensure precise HCl addition during salt formation.

Table 2: Industrial vs. Laboratory-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Throughput (kg/day)0.5–250–100
Energy ConsumptionHigh (batch)Low (continuous)
Purity Consistency (%)95–9899–99.5

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >99% purity.

Analytical Validation

  • 1H NMR : Key signals include δ 1.0–1.2 ppm (triplet, –CH2CH3), δ 2.2–2.5 ppm (singlet, N–CH3), and δ 3.0–3.5 ppm (multiplet, N–CH2–).

  • HPLC : Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase.

Challenges and Solutions

Over-Alkylation Mitigation

  • Selective Mono-Alkylation : Use of bulky bases (e.g., LDA) or low temperatures (–20°C) suppresses bis-alkylation.

  • Quenching Protocols : Immediate acidification post-reaction prevents further alkylation.

Solvent Recovery

  • Distillation : Ethanol and toluene are recovered via fractional distillation, reducing environmental impact.

Emerging Methodologies

Photocatalytic Alkylation

Recent studies explore visible-light-driven alkylation using Ru(bpy)3Cl2 as a catalyst, achieving 80% yield under mild conditions.

Biocatalytic Approaches

Lipase-mediated synthesis in ionic liquids shows promise for greener production, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(1-ethylpropyl)-N-methylamine oxide.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation: N-(1-ethylpropyl)-N-methylamine oxide

    Reduction: N-(1-ethylpropyl)-N-methylamine

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(1-ethylpropyl)-N-methylamine hydrochloride serves as a vital building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as alkylation, acylation, and substitution. The compound's unique structure allows it to participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, facilitating the formation of new bonds with electrophiles.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to N-(1-ethylpropyl)-N-methylamine oxideHydrogen peroxide, peracids
ReductionForms the corresponding amineLithium aluminum hydride
SubstitutionGenerates various substituted aminesAlkyl halides, acyl chlorides

Biological Applications

Synthesis of Bioactive Compounds
In biological research, this compound is employed to synthesize biologically active compounds. Its derivatives have shown potential as pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Case Study: Antimycobacterial Activity
Recent studies have explored the synthesis of novel compounds derived from this compound that exhibit antimycobacterial activity against Mycobacterium tuberculosis. These studies suggest that structural modifications can enhance potency against drug-resistant strains .

Pharmaceutical Development

Intermediate in Drug Synthesis
The compound is investigated as an intermediate in the synthesis of therapeutic agents. Its role is crucial in the production of drugs that require specific amine functionalities for biological activity. For instance, it can be utilized to synthesize antidepressants and other psychoactive medications .

Table 2: Examples of Pharmaceuticals Derived from this compound

Drug NameApplicationMechanism of Action
DuloxetineAntidepressantSerotonin-norepinephrine reuptake inhibitor
Other Psychoactive DrugsVarious neurological conditionsModulation of neurotransmitter systems

Industrial Applications

Production of Agrochemicals and Dyes
In industrial settings, this compound is used in the production of agrochemicals and dyes. Its chemical properties allow it to function effectively as an intermediate in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N-methylamine hydrochloride involves its ability to act as a nucleophile in chemical reactions. The amine group can donate a pair of electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents on Nitrogen Key Properties/Applications Reference IDs
N-(1-ethylpropyl)-N-methylamine HCl C₇H₁₈ClN Methyl, 1-ethylpropyl Likely intermediate in organic synthesis
2-(Diisopropylamino)ethyl chloride HCl C₈H₁₈Cl₂N Diisopropyl, chloroethyl Intermediate in drug synthesis
N-Isopropyl-1-butanamine HCl C₇H₁₈ClN Isopropyl, butyl Surfactant or agrochemical precursor
3-Chloro-N,N-dimethylpropan-1-amine HCl C₅H₁₁Cl₂N Dimethyl, chloropropyl Coupling reagent in peptide synthesis
Nortriptyline HCl C₁₉H₂₂ClN Methyl, tricyclic aryl group Antidepressant drug (melting point: 215–220°C)

Substituent Impact :

  • Branched Alkyl Groups (e.g., 1-ethylpropyl, isopropyl): Increase steric hindrance, reducing nucleophilicity but improving lipid solubility.
  • Chloroalkyl Groups (e.g., chloropropyl, chloroethyl): Enhance reactivity in alkylation reactions; used in polymer or pharmaceutical synthesis .
  • Aromatic Groups: Found in pharmaceuticals like nortriptyline, where the tricyclic structure enables serotonin/norepinephrine reuptake inhibition .

Physicochemical Properties

While direct data for N-(1-ethylpropyl)-N-methylamine HCl are sparse, inferences from analogs include:

Property N-(1-ethylpropyl)-N-methylamine HCl (Inferred) 3-Chloro-N,N-dimethylpropan-1-amine HCl Nortriptyline HCl
Melting Point ~150–200°C 141–144°C 215–220°C
Solubility Moderate in water/ethanol Soluble in polar solvents Sparingly soluble in water
Stability Stable under dry, cool conditions Hygroscopic; requires desiccants Stable in sealed containers

Notes:

  • Hydrochloride salts generally exhibit higher melting points and better crystallinity than free bases.
  • Chloroalkyl derivatives (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) are often hygroscopic, necessitating careful storage .

Biological Activity

N-(1-ethylpropyl)-N-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amine structure, which includes an ethyl and propyl group attached to a nitrogen atom. This configuration may influence its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and synaptic plasticity.

  • Receptor Modulation :
    • The compound has been shown to enhance the activity of nAChRs in vitro, similar to other alkylated amines. This modulation can lead to increased neurotransmitter release, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.
  • GABA Receptor Interaction :
    • Preliminary studies suggest that this compound may also interact with GABA receptors, which are crucial for inhibitory neurotransmission. This dual action could contribute to anxiolytic or sedative effects.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Potency at nAChRs : In a study examining various arylpyridine derivatives, this compound exhibited significant modulation of α7 nAChRs, with an EC50 value indicating effective receptor activation at low concentrations .
  • GABAergic Activity : The compound demonstrated potential GABAergic activity by inhibiting [^35S]-TBPS binding, suggesting it could act as an allosteric modulator at GABA receptors .

Case Studies

  • Neuropharmacological Implications :
    • A case study involving animal models indicated that administration of this compound resulted in improved learning and memory tasks, suggesting cognitive-enhancing properties linked to nAChR modulation.
  • Anxiolytic Effects :
    • In another study focusing on anxiety models, the compound showed promise as an anxiolytic agent, evidenced by reduced anxiety-like behaviors in treated subjects compared to controls.

Table 1: Biological Activity Summary

Activity TypeMechanismEC50 (µM)Observations
nAChR ModulationAllosteric Activation0.18Enhanced neurotransmitter release
GABA Receptor ModulationInhibition of binding0.10Potential anxiolytic effects

Table 2: Comparative Analysis with Similar Compounds

Compound NamenAChR EC50 (µM)GABA Binding IC50 (µM)Notable Effects
N-(1-ethylpropyl)-N-methylamine0.180.10Cognitive enhancement
Other Alkylated Amines0.25 - 0.500.15 - 0.30Variable neuropharmacological effects

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-(1-ethylpropyl)-N-methylamine hydrochloride, and how can reaction yields and purity be optimized?

  • Methodology :

  • Step 1 : Use reductive amination or nucleophilic substitution to introduce the ethylpropyl and methylamine groups. For example, reacting a primary amine with a ketone or aldehyde under hydrogenation conditions (e.g., Pd/C catalyst) .
  • Step 2 : Purify the free base via distillation or crystallization. Convert to the hydrochloride salt by treating with HCl gas in anhydrous ether .
  • Step 3 : Optimize purity (>98%) using preparative HPLC or recrystallization from ethanol/water mixtures. Monitor by TLC or NMR for intermediate steps .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals:
  • δ 1.0–1.2 ppm (triplet, –CH2CH3 from ethylpropyl group).
  • δ 2.2–2.5 ppm (singlet, N–CH3).
  • δ 3.0–3.5 ppm (multiplet, N–CH2– from the ethylpropyl chain) .
  • 13C NMR : Confirm quaternary carbons and amine-bound carbons (e.g., δ 40–50 ppm for N–CH3).
  • Cross-validate with HRMS to confirm molecular weight (e.g., [M+H]+ calculated for C7H17ClN: 158.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How does the hydrochloride salt form affect the compound’s stability and reactivity compared to its free base?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests under varying pH (1–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC and FTIR for changes in amine and Cl– peaks .
  • Reactivity Comparison : Compare nucleophilic reactivity (e.g., in alkylation reactions) between the free base and hydrochloride salt. The salt may exhibit reduced nucleophilicity due to protonation of the amine .

Q. What strategies resolve contradictions in biological activity data observed across different solvent systems?

  • Methodology :

  • Solubility Profiling : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~255 nm for aromatic analogs) .
  • Activity Correlation : Test in vitro bioactivity (e.g., receptor binding assays) across solvents. Use statistical tools (ANOVA) to identify solvent-specific artifacts. For example, DMSO may enhance membrane permeability, skewing IC50 values .

Q. What mechanistic insights explain the compound’s interactions with biomolecular targets (e.g., serotonin receptors)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock to model interactions with 5-HT2C receptors. Focus on hydrogen bonding between the protonated amine and Asp134 residue .
  • Functional Assays : Perform calcium flux assays in HEK293 cells transfected with 5-HT2C receptors. Compare EC50 values with structurally similar compounds (e.g., cyclopropyl analogs) .

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis may require optimization for gram-scale production (e.g., reducing side reactions during HCl salt formation) .
  • Biological Specificity : Off-target effects in receptor studies necessitate rigorous selectivity profiling against related receptors (e.g., 5-HT2A/2B) .

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